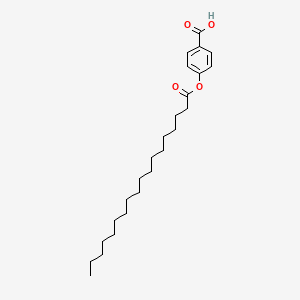
Trimethyl(oct-1-YN-3-YL)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(oct-1-YN-3-YL)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an oct-1-yn-3-yl group. This compound is part of the broader class of silyl-substituted alkynes, which are known for their unique chemical properties and applications in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(oct-1-YN-3-YL)silane typically involves the silylation of alkynes. One common method is the reaction of an alkyne with a silylating agent such as trimethylsilyl chloride in the presence of a base like sodium hydride. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the alkyne and silylating agent are fed into a reactor under controlled conditions. This method ensures consistent product quality and higher yields compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(oct-1-YN-3-YL)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Trimethyl(oct-1-YN-3-YL)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Mecanismo De Acción
The mechanism by which Trimethyl(oct-1-YN-3-YL)silane exerts its effects is primarily through the reactivity of the silicon-carbon bond. The silyl group can stabilize reactive intermediates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: Similar in structure but lacks the alkyne group, making it less reactive in certain transformations.
Triethylsilane: Contains ethyl groups instead of methyl groups, affecting its reactivity and physical properties.
Trimethylsilylacetylene: Another silyl-substituted alkyne with different chain length and reactivity.
Uniqueness
Trimethyl(oct-1-YN-3-YL)silane is unique due to its specific combination of a silyl group and an oct-1-yn-3-yl group, providing a balance of stability and reactivity that is valuable in various chemical processes .
Propiedades
Número CAS |
91118-21-7 |
|---|---|
Fórmula molecular |
C11H22Si |
Peso molecular |
182.38 g/mol |
Nombre IUPAC |
trimethyl(oct-1-yn-3-yl)silane |
InChI |
InChI=1S/C11H22Si/c1-6-8-9-10-11(7-2)12(3,4)5/h2,11H,6,8-10H2,1,3-5H3 |
Clave InChI |
OLBGACGBWUSRLB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C#C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane](/img/structure/B14372984.png)
![1-[(1-Methoxypropan-2-yl)oxy]propan-2-yl prop-2-enoate](/img/structure/B14372992.png)
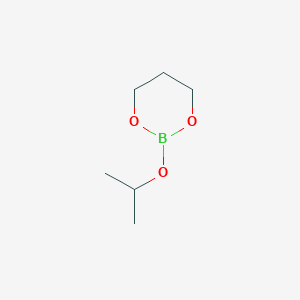
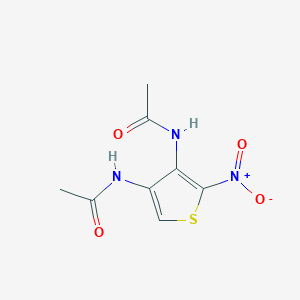
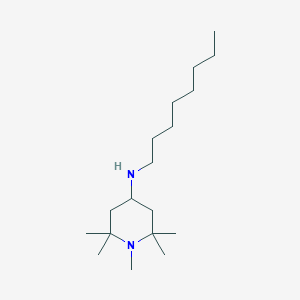
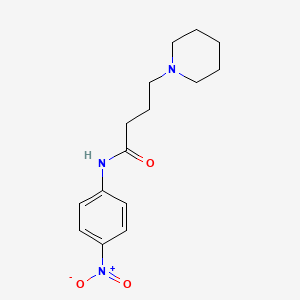
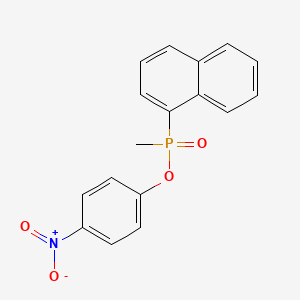
![1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide](/img/structure/B14373011.png)

![Ethyl 2-oxo[1,3]thiazolo[5,4-b]pyridine-1(2H)-carboxylate](/img/structure/B14373024.png)
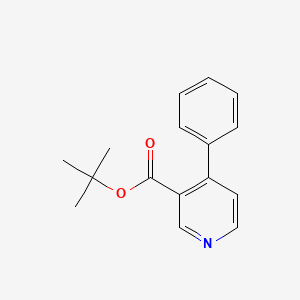
![3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide](/img/structure/B14373027.png)
![N-[1-(4-Cyanophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14373032.png)
